molecular formula C14H9N3O4 B12886243 N-((5-Nitro-2-furanyl)methylene)-3-phenyl-5-isoxazolamine CAS No. 37853-13-7

N-((5-Nitro-2-furanyl)methylene)-3-phenyl-5-isoxazolamine

Cat. No.: B12886243
CAS No.: 37853-13-7
M. Wt: 283.24 g/mol
InChI Key: JIIDMNNBLYCGHA-OQLLNIDSSA-N
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Description

N-((5-Nitro-2-furanyl)methylene)-3-phenyl-5-isoxazolamine is a nitrofuran-derived compound. The compound features a 5-nitro-2-furanyl moiety linked via a methylene group to a 3-phenyl-5-isoxazolamine scaffold. Its synthesis, stability, and handling protocols are critical for pharmaceutical quality control, as highlighted by pharmacopeial standards requiring protection from light and avoidance of drying during storage .

Properties

CAS No.

37853-13-7

Molecular Formula

C14H9N3O4

Molecular Weight

283.24 g/mol

IUPAC Name

(E)-1-(5-nitrofuran-2-yl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine

InChI

InChI=1S/C14H9N3O4/c18-17(19)14-7-6-11(20-14)9-15-13-8-12(16-21-13)10-4-2-1-3-5-10/h1-9H/b15-9+

InChI Key

JIIDMNNBLYCGHA-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NOC(=C2)/N=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Nitrofuran-2-yl)methylene)-3-phenylisoxazol-5-amine typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 3-phenylisoxazol-5-amine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-((5-Nitrofuran-2-yl)methylene)-3-phenylisoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((5-Nitrofuran-2-yl)methylene)-3-phenylisoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-Nitrofuran-2-yl)methylene)-3-phenylisoxazol-5-amine involves the activation of the nitrofuran moiety by nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components. This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional roles with N-((5-Nitro-2-furanyl)methylene)-3-phenyl-5-isoxazolamine:

Table 1: Key Comparative Data
Compound Name Molecular Features Stability/Storage Requirements Pharmacopeial Relevance
This compound 5-nitro-2-furanyl + 3-phenyl-5-isoxazolamine Light-sensitive; avoid drying Impurity/degradant in nitrofurantoin
USP Nitrofurantoin Related Compound A (N-(aminocarbonyl)-N-[([5-nitro-2-furanyl]methylene)amino]glycine) 5-nitro-2-furanyl + glycine-urea derivative Light-sensitive; avoid drying USP-recognized reference standard
USP Phenytoin RS Hydantoin ring + diphenyl structure Light-sensitive; avoid drying Anticonvulsant reference standard
USP 2-Amino-5-chlorobenzophenone RS Benzophenone backbone + chloro-amine groups Requires drying over silica gel Intermediate in synthesis processes
Key Observations :
  • Structural Similarities : Both this compound and USP Nitrofurantoin Related Compound A contain the 5-nitro-2-furanyl group, a hallmark of nitrofuran antibiotics. However, the latter replaces the isoxazolamine-phenyl group with a glycine-urea chain, likely altering solubility and reactivity .
  • Stability: The light sensitivity and prohibition against drying for both nitrofuran derivatives suggest shared instability due to the nitro group’s susceptibility to photodegradation and hydrolysis. In contrast, compounds like USP 2-Amino-5-chlorobenzophenone RS require drying, indicating greater moisture tolerance .
  • Functional Roles : While nitrofuran derivatives are tied to antimicrobial activity (e.g., nitrofurantoin), USP Phenytoin RS serves as an anticonvulsant reference standard, highlighting divergent applications despite overlapping storage protocols .

Research Findings and Implications

  • This structural divergence may influence purification challenges or impurity profiles in drug formulations.
  • Quality Control : The strict storage protocols for nitrofuran derivatives align with USP guidelines to prevent degradation, ensuring accurate quantification in pharmaceutical testing .

Biological Activity

N-((5-Nitro-2-furanyl)methylene)-3-phenyl-5-isoxazolamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure and Properties

The compound features a unique isoxazole ring system, which is known for its diverse biological activities. The presence of the nitro group and the furan moiety contributes to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of 5-nitro-2-furaldehyde with 3-phenyl-5-isoxazolamine. This method allows for the introduction of the furan ring, which is critical for the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • The compound may exert its effects through the inhibition of specific signaling pathways involved in cancer progression, such as the JAK/STAT pathway. For instance, a related compound demonstrated down-regulation of phosphorylated STAT3, which is crucial for cell survival and proliferation in cancer cells .
  • Case Studies :
    • A study involving various isoxazole derivatives reported that certain compounds exhibited significant cytotoxicity against colon cancer cell lines (CT-26) with IC50 values as low as 2.5 µg/mL . This suggests that this compound may also possess similar properties worth investigating.

Comparative Analysis Table

Compound NameIC50 (µg/mL)Target Cell LineMechanism of Action
N-(4-chlorophenyl)-5-carboxamidyl isoxazole2.5CT-26 Colon CancerInhibition of JAK/STAT signaling
This compoundTBDTBDTBD

Future Directions

Given the promising biological activities associated with this compound, further research is warranted. Future studies should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity against cancer cells.

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